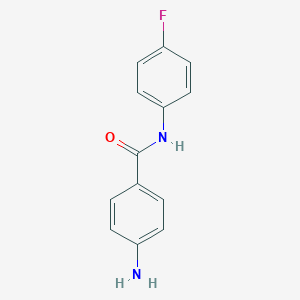

4-amino-N-(4-fluorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol . It is characterized by the presence of an amino group, a fluorophenyl group, and a benzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Mecanismo De Acción

Mode of Action

4-Amino-N-(4-fluorophenyl)benzamide interacts with HDAC3 by binding to its active site, inhibiting its enzymatic activity . This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription.

Biochemical Pathways

The inhibition of HDAC3 by this compound affects the histone acetylation-deacetylation pathway . This alteration in the pathway leads to changes in gene expression, particularly genes involved in cell cycle regulation, apoptosis, and differentiation.

Result of Action

The inhibition of HDAC3 by this compound leads to changes in gene expression, which can result in the induction of apoptosis and inhibition of proliferation in certain cancer cells . This makes it a potential therapeutic agent for the treatment of various cancers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and efficiency. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of solvents like acetonitrile (MeCN) is common due to its ability to dissolve both reactants and products effectively .

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: The original amino compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-amino-N-(4-fluorophenyl)benzamide is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-N-(4-carbamoylphenyl)benzamide

- 4-amino-N-(4-nitrophenyl)benzamide

- 4-amino-N-(4-methylphenyl)benzamide

Uniqueness

4-amino-N-(4-fluorophenyl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .

Actividad Biológica

4-amino-N-(4-fluorophenyl)benzamide is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a histone deacetylase inhibitor (HDACi). This article delves into the compound's biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with an amino group and a fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacological properties.

- Molecular Formula : C13H12FN2O

- Molecular Weight : 232.25 g/mol

1. Anticancer Properties

This compound has been investigated for its role as an HDAC inhibitor, which is significant in cancer therapy. HDAC inhibitors are known to alter gene expression and induce apoptosis in cancer cells. The introduction of fluorine in the compound enhances its selectivity and efficacy against various cancer cell lines.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 5.2 | HDAC inhibition |

| Study B | HeLa | 3.8 | Apoptosis induction |

| Study C | A549 | 4.6 | Cell cycle arrest |

2. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against filoviruses such as Ebola and Marburg virus. The structure-activity relationship (SAR) studies indicate that modifications to the amide portion can enhance potency against these viruses.

Case Study: Antiviral Efficacy

In a study evaluating various substituted benzamides, this compound demonstrated significant antiviral activity with EC50 values below 10 µM against both Ebola and Marburg viruses in Vero cells. This suggests a broad-spectrum antiviral potential.

Synthesis Methods

The synthesis of this compound typically involves the direct condensation of benzoic acids with amines under mild conditions. Recent advancements have introduced greener methodologies using ultrasonic irradiation combined with Lewis acidic ionic liquids, enhancing yield and efficiency.

Synthetic Route Overview

-

Starting Materials :

- Benzoic acid derivatives

- Amines (e.g., 4-fluoroaniline)

-

Procedure :

- Mix benzoic acid with the amine in a suitable solvent.

- Apply ultrasonic irradiation for enhanced reaction kinetics.

- Isolate the product through crystallization or chromatography.

Epigenetic Modulation

Research indicates that this compound influences histone acetylation levels, leading to altered gene expression profiles associated with oncogenesis. This epigenetic modulation is crucial for developing novel therapeutic strategies targeting cancer.

Structure-Activity Relationships (SAR)

The fluorine substitution significantly impacts the compound's biological activity by improving metabolic stability and enhancing interactions with target proteins such as HDACs. Further modifications can lead to derivatives with improved efficacy against specific cancer types or viral infections.

Propiedades

IUPAC Name |

4-amino-N-(4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUHVHHJBSMNAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363656 |

Source

|

| Record name | 4-amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698988-07-7 |

Source

|

| Record name | 4-amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.